molecular formula C11H12N4O2 B7558670 ethyl 6-(1H-pyrazol-4-ylamino)pyridine-3-carboxylate

ethyl 6-(1H-pyrazol-4-ylamino)pyridine-3-carboxylate

Cat. No. B7558670
M. Wt: 232.24 g/mol
InChI Key: IKZGMVKNIBLCHN-UHFFFAOYSA-N
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Description

Ethyl 6-(1H-pyrazol-4-ylamino)pyridine-3-carboxylate, also known as EPYC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicinal chemistry. EPYC belongs to the class of pyrazole-based compounds, which have been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of ethyl 6-(1H-pyrazol-4-ylamino)pyridine-3-carboxylate is not fully understood, but studies have suggested that it may inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. Specifically, ethyl 6-(1H-pyrazol-4-ylamino)pyridine-3-carboxylate has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
ethyl 6-(1H-pyrazol-4-ylamino)pyridine-3-carboxylate has been shown to exhibit a range of biochemical and physiological effects, including inhibition of cancer cell growth and induction of apoptosis. Additionally, ethyl 6-(1H-pyrazol-4-ylamino)pyridine-3-carboxylate has been found to exhibit antioxidant activity, which may contribute to its potential as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 6-(1H-pyrazol-4-ylamino)pyridine-3-carboxylate in lab experiments is its relatively simple synthesis method, which allows for large-scale production. Additionally, ethyl 6-(1H-pyrazol-4-ylamino)pyridine-3-carboxylate has been found to exhibit low toxicity in normal cells, which may make it a safer alternative to other anticancer agents. However, one limitation of using ethyl 6-(1H-pyrazol-4-ylamino)pyridine-3-carboxylate in lab experiments is its limited solubility in aqueous solutions, which may make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on ethyl 6-(1H-pyrazol-4-ylamino)pyridine-3-carboxylate. One area of interest is the development of ethyl 6-(1H-pyrazol-4-ylamino)pyridine-3-carboxylate derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of ethyl 6-(1H-pyrazol-4-ylamino)pyridine-3-carboxylate and its potential applications in other areas of medicinal chemistry. Finally, clinical trials are needed to evaluate the safety and efficacy of ethyl 6-(1H-pyrazol-4-ylamino)pyridine-3-carboxylate as an anticancer agent in humans.

Synthesis Methods

The synthesis of ethyl 6-(1H-pyrazol-4-ylamino)pyridine-3-carboxylate involves a multi-step process that starts with the reaction of ethyl 3-oxo-3-pyridinecarboxylate with hydrazine hydrate to form ethyl 3-hydrazinylpyridine-2-carboxylate. This intermediate compound is then reacted with 4-chloropyrazole to yield ethyl 6-(1H-pyrazol-4-ylamino)pyridine-3-carboxylate.

Scientific Research Applications

Ethyl 6-(1H-pyrazol-4-ylamino)pyridine-3-carboxylate has been studied for its potential applications in medicinal chemistry, particularly as an anticancer agent. Studies have shown that ethyl 6-(1H-pyrazol-4-ylamino)pyridine-3-carboxylate exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, ethyl 6-(1H-pyrazol-4-ylamino)pyridine-3-carboxylate has been found to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

ethyl 6-(1H-pyrazol-4-ylamino)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-2-17-11(16)8-3-4-10(12-5-8)15-9-6-13-14-7-9/h3-7H,2H2,1H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKZGMVKNIBLCHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)NC2=CNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 6-(1H-pyrazol-4-ylamino)pyridine-3-carboxylate

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